molecular formula C23H24FN5O2 B2612910 N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide CAS No. 1251696-55-5

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide

Cat. No.: B2612910
CAS No.: 1251696-55-5
M. Wt: 421.476
InChI Key: NDXZXZRXVUSPHN-UHFFFAOYSA-N
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Description

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
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Biological Activity

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a complex organic compound that integrates a triazole ring and a piperidine moiety. Its unique molecular architecture suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H20FN5O\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{5}\text{O}

This structure incorporates:

  • A triazole ring known for its diverse biological activities.
  • A piperidine group which often enhances bioactivity.
  • A 3-fluorobenzamide moiety that may contribute to its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its mechanisms of action.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds featuring triazole and benzamide functionalities. For instance:

  • In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for some derivatives ranged from 0.04 to 1.5 μM, indicating potent activity against these cancer types .
CompoundCell LineIC50 (μM)
Compound AMCF-70.046
Compound BHepG20.065
This compoundTBDTBD

The proposed mechanisms of action for compounds similar to this compound include:

  • Inhibition of key enzymes : Compounds have been shown to inhibit enzymes such as LSD1 (lysine-specific demethylase 1), which plays a role in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and benzamide components significantly affect biological activity:

  • Substitutions on the triazole ring can enhance potency against specific targets.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives, where one compound demonstrated an increased apoptotic effect on MCF-7 cells. The treatment resulted in a substantial increase in early and late apoptotic cells compared to control groups .

Results Summary

The following table summarizes findings from various studies regarding the biological activity of related compounds:

Study ReferenceCompoundActivityIC50 (μM)
Triazole Derivative AAnticancer0.046
Triazole Derivative BLSD1 Inhibition0.065
Benzamide Derivative CEnzyme InhibitionTBD

Properties

IUPAC Name

N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-2-16-6-8-20(9-7-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)17-4-3-5-18(24)14-17/h3-9,14-15,19H,2,10-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXZXZRXVUSPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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